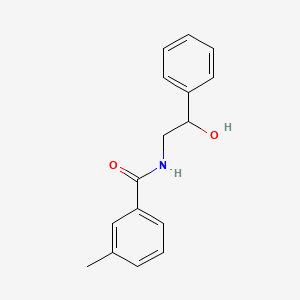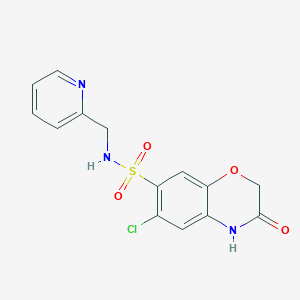![molecular formula C20H15ClN2OS B5207471 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5207471.png)
2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide, also known as DACB, is a chemical compound that has been widely used in scientific research. It is a member of the acenaphthene family and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide may alter gene expression and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and alter gene expression. It has also been found to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
The use of 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide in lab experiments has several advantages. It is a potent inhibitor of HDACs and has been found to have anti-cancer properties. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to its use. It is a toxic compound and must be handled with care. It may also have off-target effects that could interfere with the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide in scientific research. One direction is to study its effects on other enzymes and pathways. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases. Additionally, the development of new synthesis methods for 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide could lead to the discovery of new compounds with similar properties. Overall, 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide is a promising compound with potential applications in various fields of scientific research.
合成法
The synthesis of 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide involves a series of chemical reactions that start with the reaction of 2-chlorobenzoyl chloride with 1,2-dihydroacenaphthylene. This reaction yields 2-chloro-N-(1,2-dihydro-5-acenaphthylenyl)benzamide. This compound is then reacted with thiourea to obtain 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide. The synthesis of 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide is a complex process that requires skilled chemists and specialized equipment.
科学的研究の応用
2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide has been used in various scientific research applications, including cancer research, drug discovery, and neuropharmacology. In cancer research, 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been used in drug discovery to identify new compounds that have potential therapeutic effects. In neuropharmacology, 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide has been used to study the effects of drugs on the nervous system.
特性
IUPAC Name |
2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c21-16-7-2-1-5-14(16)19(24)23-20(25)22-17-11-10-13-9-8-12-4-3-6-15(17)18(12)13/h1-7,10-11H,8-9H2,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCZGCCMDOOOKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5207396.png)
![1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B5207404.png)
![1-(4-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5207405.png)
![ethyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5207411.png)

![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5207453.png)

![4-[2-(2-bromophenoxy)ethyl]morpholine oxalate](/img/structure/B5207468.png)
![2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide](/img/structure/B5207473.png)



![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5207486.png)
![3-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207494.png)